![molecular formula C4H3N5O B073395 [1,2,4]三唑并[1,5-a][1,3,5]三嗪-7(6H)-酮 CAS No. 1489-03-8](/img/structure/B73395.png)

[1,2,4]三唑并[1,5-a][1,3,5]三嗪-7(6H)-酮

描述

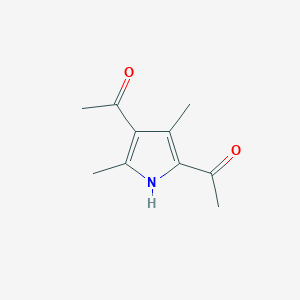

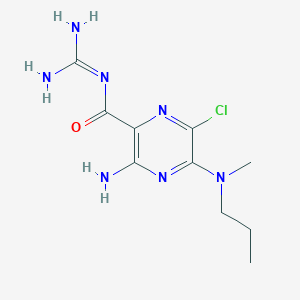

“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has been found to exhibit varying degrees of inhibitory activity towards thymidine phosphorylase .

Synthesis Analysis

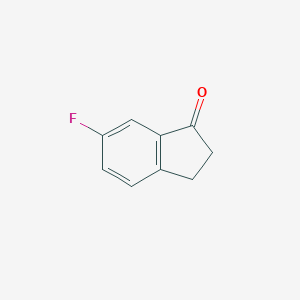

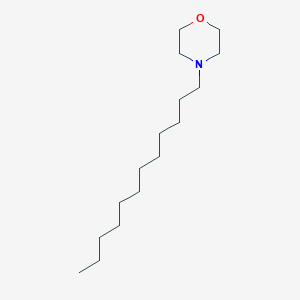

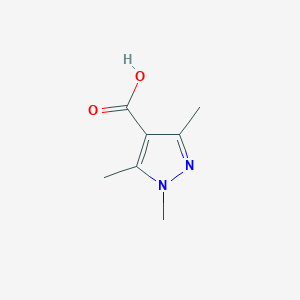

The alkylation of the fused [1,2,4]triazolo[1,5-a][1,3,5]triazine system has been studied, including the reaction between 5-dimethylamino [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one and bromoethane . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is characterized by a positive charge on the nitrogen atom of the 1,2,4-triazole ring, to which an alkyl substituent is attached, and a negative charge localized on the dinitromethyl group .Chemical Reactions Analysis

The alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones has been studied . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical And Chemical Properties Analysis

The empirical formula of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is C8H11N3O, and its molecular weight is 165.19 .科学研究应用

作用机制

Target of Action

Similar compounds have been found to interact with proteins such asGlycogen synthase kinase-3 beta (GSK3) . GSK3 is a serine/threonine protein kinase involved in various cellular processes, including metabolism, cell cycle, and gene expression.

Mode of Action

It’s known that similar compounds can form a complex with their target proteins, potentially altering their function .

Biochemical Pathways

Given its potential interaction with gsk3, it may influence pathways regulated by this kinase, such as the wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

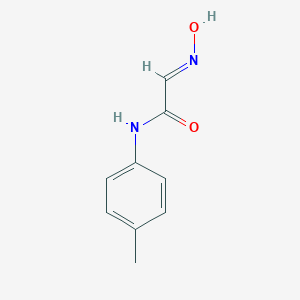

Result of Action

Similar compounds have been found to exhibit antioxidant activity , suggesting that [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one might also have antioxidant properties.

安全和危害

未来方向

属性

IUPAC Name |

6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNYVTVKYSWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NN2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933500 | |

| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1489-03-8 | |

| Record name | 1489-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC73584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the main finding presented in the research papers regarding the synthesis of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones?

A1: The research describes a new, efficient method for synthesizing 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones. The key reaction involves reacting previously unreported N-triazolide imidates with 1,2,4-triazole-3,5-diamine. [, ] This reaction proceeds regioselectively, meaning it favors the formation of one specific isomer of the product. [, ]

Q2: How was the structure of the synthesized 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones confirmed?

A2: The structure of the synthesized compounds was definitively confirmed using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, allowing for the unambiguous determination of its atomic arrangement and connectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)